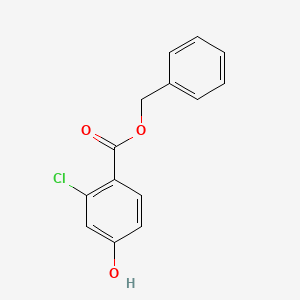

Benzyl 2-chloro-4-hydroxybenzoate

CAS No.: 115168-73-5

Cat. No.: VC2264828

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115168-73-5 |

|---|---|

| Molecular Formula | C14H11ClO3 |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | benzyl 2-chloro-4-hydroxybenzoate |

| Standard InChI | InChI=1S/C14H11ClO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

| Standard InChI Key | UKQPTEWFNZEMCV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl |

Introduction

Chemical Identity and Structure

Molecular Composition and Structure

Benzyl 2-chloro-4-hydroxybenzoate is an ester formed from 2-chloro-4-hydroxybenzoic acid and benzyl alcohol. Its molecular formula is C14H11ClO3, with a molecular weight of approximately 262.69 g/mol. The compound features a unique arrangement of functional groups:

-

A benzyl ester group

-

A chlorine atom at the 2-position of the benzoate ring

-

A hydroxyl group at the 4-position of the benzoate ring

This particular combination of substituents differentiates it from similar compounds and contributes to its distinct chemical properties and potential applications.

Comparative Structural Analysis

The structural features of Benzyl 2-chloro-4-hydroxybenzoate can be better understood by comparing it with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Benzyl 2-chloro-4-hydroxybenzoate | C14H11ClO3 | 262.69 | Contains chlorine at 2-position, hydroxyl at 4-position |

| Benzyl 4-hydroxybenzoate | C14H12O3 | 228.24 | Lacks chlorine atom at 2-position |

| Benzyl benzoate | C14H12O2 | 212.24 | Lacks both chlorine and hydroxyl groups |

| 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | 172.57 | Lacks benzyl ester group (acid form) |

These structural differences significantly influence the chemical reactivity, physical properties, and potential applications of each compound.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Benzyl 2-chloro-4-hydroxybenzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol. This reaction follows established esterification principles, with several potential synthetic approaches:

-

Direct esterification: Reaction of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol

-

Transesterification: Conversion of methyl or ethyl 2-chloro-4-hydroxybenzoate with benzyl alcohol

-

Acid chloride method: Reaction of 2-chloro-4-hydroxybenzoyl chloride with benzyl alcohol

Reaction Conditions

The esterification reaction for producing Benzyl 2-chloro-4-hydroxybenzoate requires specific conditions to achieve optimal yields and purity:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Catalyst | Sulfuric acid or hydrochloric acid | Facilitates the esterification process |

| Solvent | Toluene or dichloromethane | Provides appropriate reaction medium and enables reflux |

| Temperature | Reflux temperatures (110-140°C depending on solvent) | Provides sufficient energy for reaction completion |

| Reaction time | 8-12 hours | Ensures complete conversion |

| Water removal | Dean-Stark apparatus or molecular sieves | Drives equilibrium toward product formation |

These conditions must be carefully controlled to avoid side reactions, particularly involving the hydroxyl group at the 4-position.

Industrial Production Methods

On an industrial scale, the production of Benzyl 2-chloro-4-hydroxybenzoate often employs continuous flow processes rather than batch reactions. These methods offer several advantages:

-

Improved heat and mass transfer

-

Better control of reaction parameters

-

Higher throughput and productivity

-

Enhanced safety profiles

-

Reduced solvent usage

Automated systems with precise control of reaction conditions ensure consistent product quality and scalability for commercial production.

Physical and Chemical Properties

Physical Properties

The physical properties of Benzyl 2-chloro-4-hydroxybenzoate influence its handling, storage, and application characteristics:

| Property | Description | Significance |

|---|---|---|

| Physical state | Typically a crystalline solid at room temperature | Affects handling and formulation |

| Solubility | Limited water solubility; soluble in organic solvents | Influences extraction and purification methods |

| Melting point | Characteristic range (compound-specific) | Useful for identity confirmation and purity assessment |

| Color | Generally white to off-white | Indicator of purity |

These properties are critical for quality control and application development.

Chemical Reactivity

The reactivity of Benzyl 2-chloro-4-hydroxybenzoate is determined by its functional groups:

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions, transesterification with other alcohols, and reduction by appropriate reducing agents.

-

Hydroxyl Group: Can undergo various transformations including etherification, esterification, and oxidation.

-

Chlorine Substituent: Potentially reactive in nucleophilic aromatic substitution reactions, especially given its ortho position to the carboxyl group.

This reactivity profile makes Benzyl 2-chloro-4-hydroxybenzoate a versatile building block for further chemical modifications.

Spectroscopic Properties

The identification and characterization of Benzyl 2-chloro-4-hydroxybenzoate can be accomplished through various spectroscopic techniques:

| Technique | Key Indicators | Expected Features |

|---|---|---|

| 1H NMR | Chemical shifts of protons | Aromatic protons (7.0-8.0 ppm), Benzyl CH2 (5.2-5.4 ppm), Hydroxyl proton (5.0-5.5 ppm) |

| 13C NMR | Carbon signals | Carbonyl carbon (165-170 ppm), Aromatic carbons (115-160 ppm), Benzyl CH2 (65-70 ppm) |

| IR Spectroscopy | Functional group absorptions | Ester C=O (1710-1730 cm-1), OH stretch (3300-3500 cm-1), Aromatic C=C (1450-1600 cm-1) |

| Mass Spectrometry | Molecular ion and fragments | Molecular ion at m/z 262, characteristic fragmentation patterns |

These spectroscopic properties provide essential information for structure confirmation and purity assessment.

Mechanism of Action

Molecular Interactions

The mechanism of action of Benzyl 2-chloro-4-hydroxybenzoate in biological systems likely involves interactions with specific molecular targets. The compound may:

-

Inhibit certain enzymes through interactions at their active sites

-

Bind to specific receptors, influencing cellular signaling pathways

-

Participate in redox processes due to its functional groups

The precise molecular mechanisms are subjects of ongoing research, with studies focusing on potential therapeutic applications.

Structure-Activity Relationships

The structure-activity relationships of Benzyl 2-chloro-4-hydroxybenzoate can be analyzed by comparing its activity with structurally similar compounds:

-

The chlorine atom at the 2-position likely influences receptor binding and lipophilicity

-

The hydroxyl group at the 4-position may participate in hydrogen bonding with biological targets

-

The benzyl ester group affects membrane permeability and target recognition

These structural features collectively determine the compound's biological activity profile and potential therapeutic applications.

Applications and Uses

Research Applications

Benzyl 2-chloro-4-hydroxybenzoate serves as a valuable research tool in various scientific disciplines:

-

Organic synthesis: Used as an intermediate in the synthesis of more complex molecules

-

Medicinal chemistry: Employed in structure-activity relationship studies

-

Material science: Utilized in developing novel materials with specific properties

-

Biochemical research: Used to investigate enzymatic reactions and inhibition mechanisms

Its diverse functionality makes it particularly useful for researchers developing new compounds with tailored properties.

Industrial Applications

In industrial settings, Benzyl 2-chloro-4-hydroxybenzoate may find applications as:

-

An intermediate in the production of specialty chemicals

-

A component in specific formulations for coatings or materials

-

A precursor for various industrial chemicals requiring its specific structural features

The industrial utility of this compound stems from its unique combination of functional groups and chemical reactivity.

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of Benzyl 2-chloro-4-hydroxybenzoate:

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment, identification | Retention time, peak profile |

| GC-MS | Identification, structural confirmation | Mass fragmentation pattern |

| NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling patterns |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands |

| X-ray Crystallography | Definitive structural confirmation | Crystal structure parameters |

These techniques, often used in combination, provide comprehensive characterization of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume